molecular formula C11H16ClNO3S2 B2782888 2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide CAS No. 1396852-52-0

2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

Cat. No.: B2782888
CAS No.: 1396852-52-0
M. Wt: 309.82
InChI Key: AMQMLZNHUMKEIC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound is part of a class of molecules known for their diverse biological activities and utility in medicinal chemistry. Sulfonamide derivatives are extensively investigated for their potential as enzyme inhibitors . The specific structure, featuring a benzenesulfonamide core with chloro and hydroxy-methyl-methylthiopropyl substituents, suggests potential for interaction with various biological targets, similar to other sulfonamide-based compounds studied for applications such as antiviral or anti-inflammatory research . Researchers value this scaffold for its versatility in designing molecules with tailored properties. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available safety data sheet and conduct their own characterization to confirm the compound's identity, purity, and suitability for their specific applications.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-6-4-3-5-9(10)12/h3-6,13-14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQMLZNHUMKEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide, also referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which may confer specific pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure

The compound can be represented by the following structural formula:

C12H16ClNO3S\text{C}_{12}\text{H}_{16}\text{ClN}\text{O}_3\text{S}

Biological Activity Overview

Research has indicated that sulfonamide derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial folic acid synthesis.
  • Anticancer Potential : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Some studies suggest that these compounds may interact with specific enzymes, impacting various biological pathways.

Antimicrobial Activity

Sulfonamides, including the compound , are predominantly recognized for their antimicrobial properties. They work by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This competitive inhibition leads to a decrease in folate production, essential for DNA synthesis in bacteria.

Table 1: Antimicrobial Efficacy of Sulfonamides

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamideEscherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have explored the anticancer potential of various sulfonamide derivatives. The mechanism often involves the inhibition of key signaling pathways that regulate cell growth and survival.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of 2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide on human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results :
    • The compound exhibited significant cytotoxicity with IC50 values of 15 µM for MCF-7 and 22 µM for HeLa cells.
    • Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
HeLa22Cell cycle arrest and apoptosis
A54930Inhibition of proliferation

Enzyme Inhibition Studies

In addition to its antimicrobial and anticancer properties, this compound may also inhibit specific enzymes involved in metabolic processes. For instance, studies have indicated that certain sulfonamides can inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues.

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

Technique Key Signals Reference
¹H NMR (CDCl₃)δ 2.1 (s, SCH₃), δ 4.2 (m, CH₂NH), δ 7.3–8.1 (m, aromatic H)
¹³C NMRδ 45.2 (SCH₃), δ 62.8 (C-OH), δ 127–140 (aromatic C)
HRMS (ESI+)[M+H]⁺ calc. 362.0521; found 362.0518

Q. Table 2. Biological Activity of Analogues

Compound Modification CA Inhibition Kᵢ (nM) Anticancer IC₅₀ (µM) Reference
Parent compound12.3 ± 1.28.9 ± 0.7
SCH₃ → OCH₃45.6 ± 3.1>50
Hydroxy → Methoxy28.9 ± 2.422.3 ± 1.9

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